

Spectroscopic Profile of 2-Bromo-3,5-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3,5-dichloropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3,5-dichloropyridine**, a halogenated pyridine derivative of interest to researchers and professionals in the fields of pharmaceutical development, agrochemicals, and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **2-Bromo-3,5-dichloropyridine**.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.27	Doublet (d)	2.3	H-4 or H-6

Note: The specific assignment of the proton at either the 4 or 6 position of the pyridine ring is not definitively provided in the available data.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Experimental ^{13}C NMR data for **2-Bromo-3,5-dichloropyridine** was not found in a comprehensive search of available literature.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
Data not available	-

Note: Specific experimental IR absorption data for **2-Bromo-3,5-dichloropyridine** is not readily available. However, the spectrum is expected to be influenced by the C-Br and C-Cl stretching and bending vibrations, as well as the pyridine ring vibrations. For reference, the related compound 3,5-dichloropyridine exhibits absorption bands at 3123, 3046, 1559, 1401, 1305, 1208, 1108, 1011, 884, 811, and 695 cm^{-1} .

Table 4: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Weight	226.88 g/mol [1]
Exact Mass	224.87477 Da[1]
Predicted Isotopic Pattern for Molecular Ion $[\text{M}]^+$	Due to the presence of one bromine (79Br and 81Br) and two chlorine (35Cl and 37Cl) atoms, the molecular ion region will exhibit a complex isotopic pattern. The most abundant peaks will correspond to the combinations of the most abundant isotopes (79Br, 35Cl).
Predicted Fragmentation	Fragmentation is expected to involve the loss of halogen atoms (Br or Cl) and potentially the elimination of HCl or HBr, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of organic compounds like **2-Bromo-3,5-dichloropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid **2-Bromo-3,5-dichloropyridine** is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3). The solution is then transferred to an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For ^{13}C NMR, a frequency of 75 or 100 MHz is common. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

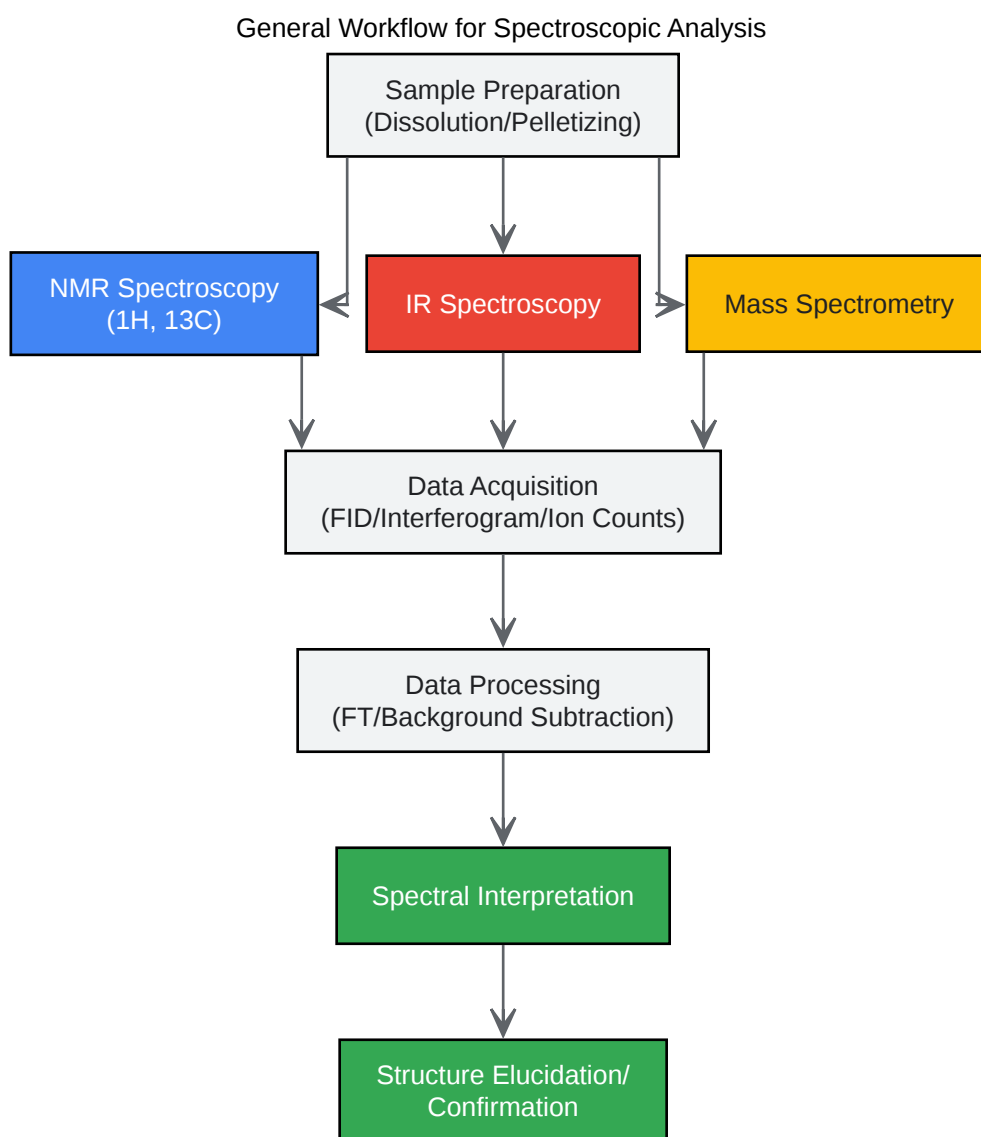
- **Sample Preparation (Solid):** As **2-Bromo-3,5-dichloropyridine** is a solid, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid is pressed directly onto the ATR crystal.
- **Data Acquisition:** A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: A flowchart illustrating the general steps involved in spectroscopic analysis.

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References

- 1. researchgate.net [researchgate.net]
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